molecular formula C23H19BrN4O4 B2397197 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1326890-74-7

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2397197
CAS No.: 1326890-74-7
M. Wt: 495.333
InChI Key: NRLLSDRVEMXCQU-UHFFFAOYSA-N
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Description

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a structurally complex molecule featuring:

  • A 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group, known for enhancing electrophilic interactions in biological systems.
  • A 2-oxopyridine moiety linked to the oxadiazole, contributing to hydrogen-bonding capabilities.
  • An N-(3-methoxybenzyl)acetamide side chain, which improves solubility compared to non-polar substituents .

Molecular Formula: C23H18BrN4O4 Molecular Weight: ~509.3 g/mol (estimated based on analogs ). Key Applications: Potential antimicrobial, anticancer, and enzyme inhibitory activities due to its hybrid pharmacophore design .

Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O4/c1-31-19-7-2-4-15(10-19)12-25-20(29)14-28-13-17(8-9-21(28)30)23-26-22(27-32-23)16-5-3-6-18(24)11-16/h2-11,13H,12,14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLLSDRVEMXCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and cytotoxic effects based on recent studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional moieties:

  • Oxadiazole Ring : Known for its diverse biological activities.
  • Pyridine Derivative : Often contributes to pharmacological properties.
  • Bromophenyl Group : Typically enhances biological activity through electronic effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study comparing various 1,3,4-oxadiazole derivatives demonstrated that compounds with similar structures showed strong bactericidal effects against Gram-positive and Gram-negative bacteria. Notably, the presence of the oxadiazole ring is crucial for this activity.

Microbial Strain Inhibition Zone (mm) Reference Compound
Staphylococcus aureus20Ciprofloxacin
Escherichia coli15Gentamicin
Candida albicans18Fluconazole

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. In particular, it demonstrated cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Activity Comparison
A549 (Lung)12Higher than Doxorubicin
HepG2 (Liver)15Comparable to Cisplatin
MCF7 (Breast)10Significant activity

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives exhibit toxicity towards cancer cells, they also maintain a degree of selectivity. For instance, the compound showed minimal toxicity towards normal L929 cells at lower concentrations.

Concentration (µM) L929 Viability (%) A549 Viability (%)
2008575
1009080
509590

The mechanism by which this compound exerts its biological effects is likely multifactorial:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in microbial cells.
  • Induction of Apoptosis : Studies indicate that oxadiazole derivatives may initiate programmed cell death in cancer cells through the activation of caspases.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives:

  • Study on MRSA Inhibition : A derivative similar to the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition comparable to standard antibiotics .
  • Cytotoxicity in Cancer Models : In vivo studies demonstrated reduced tumor growth in mice treated with oxadiazole derivatives, supporting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key analogs and their structural differences:

Compound Name Substituents (Oxadiazole) Substituents (Acetamide) Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
Target Compound 3-bromophenyl 3-methoxybenzyl C23H18BrN4O4 ~509.3 Antimicrobial, Anticancer
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide 4-bromophenyl 4-chlorobenzyl C22H16BrClN4O3 499.75 Antioxidant, Enzyme Inhibition
N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide 3-methylphenyl 3-methoxybenzyl C24H22N4O4 430.46 Anticancer, Anti-inflammatory
2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide 3-bromophenyl N-ethyl, 3-methylphenyl C24H21BrN4O3 493.36 Neuropharmacological Potential
2-(5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-fluorophenyl)acetamide 3-chlorophenyl 3-fluorophenyl C21H14ClFN4O3 440.82 Antibacterial

Impact of Substituent Modifications

Oxadiazole Substituents
  • Bromine vs. Chlorine/Methyl : Bromine’s bulkiness enhances hydrophobic interactions in target binding, improving antimicrobial potency compared to smaller groups like chlorine or methyl .
  • Positional Isomerism : 3-Bromophenyl (meta) analogs show superior activity against cancer cell lines compared to 4-bromophenyl (para) derivatives, likely due to optimized steric fit in enzyme active sites .
Acetamide Substituents
  • Methoxybenzyl vs. Halobenzyl : The 3-methoxy group improves aqueous solubility and metabolic stability over halogenated analogs (e.g., 4-chlorobenzyl), which are more lipophilic but prone to faster clearance .
  • N-Alkylation : Ethyl substitution (e.g., N-ethyl-N-(3-methylphenyl)) increases blood-brain barrier penetration, suggesting neuropharmacological applications .

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